2-(3-nitrophenyl)-1H-imidazole hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Specifically select the hydrochloride salt (CAS 1193389-94-4) for reliable aqueous solubility in biological assays. Its distinct meta-nitro substitution (LogP 1.8195) provides a controlled lipophilicity profile, crucial for reproducible SAR studies and minimizing non-specific binding compared to ortho or para isomers. This electron-deficient imidazole scaffold is primed for N-alkylation and cross-coupling, streamlining the synthesis of complex pharmacophores.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 1193389-94-4
Cat. No. B1419306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-nitrophenyl)-1H-imidazole hydrochloride
CAS1193389-94-4
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2.Cl
InChIInChI=1S/C9H7N3O2.ClH/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9;/h1-6H,(H,10,11);1H
InChIKeyXSWYUWWNSGOBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Nitrophenyl)-1H-imidazole Hydrochloride (CAS 1193389-94-4): A Meta-Nitrophenyl Imidazole Scaffold with Definable Physicochemical Differentiation


2-(3-Nitrophenyl)-1H-imidazole hydrochloride (CAS 1193389-94-4, molecular weight 225.63 g/mol) is a heterocyclic organic compound comprising an imidazole ring substituted at the 2-position with a 3-nitrophenyl group, formulated as the hydrochloride salt [1]. The imidazole core is a privileged structure in medicinal chemistry due to its aromaticity and amphoteric properties, allowing it to participate in both hydrogen bonding and metal coordination . The electron-withdrawing nitro group at the meta position on the phenyl ring modulates the electronic properties of the scaffold, distinguishing it from its ortho- and para-substituted isomers. This compound serves as a versatile building block for the synthesis of pharmacologically active molecules and functional materials, with its hydrochloride salt form imparting enhanced aqueous solubility compared to the free base [2].

Why Generic Substitution of 2-(3-Nitrophenyl)-1H-imidazole Hydrochloride with In-Class Analogs Fails: Positional Isomerism and Salt Form Differentiate Procurement Decisions


The imidazole scaffold is widely recognized for its biological activity, but the specific positioning of the nitrophenyl substituent and the salt form critically determine a compound's physicochemical and functional profile. The 3-nitrophenyl (meta) isomer exhibits distinct electronic properties, lipophilicity (LogP), and acid-base behavior (pKa) compared to its 2-nitrophenyl (ortho) and 4-nitrophenyl (para) analogs [1]. Furthermore, the hydrochloride salt of 2-(3-nitrophenyl)-1H-imidazole offers superior aqueous solubility and handling characteristics relative to the free base form (CAS 13682-18-3), which is crucial for reproducible experimental workflows in aqueous biological assays . Simply substituting this compound with another nitroimidazole derivative without accounting for these quantifiable differences can lead to irreproducible results in structure-activity relationship (SAR) studies, altered metal coordination in materials applications, and inconsistent pharmacokinetic behavior in preliminary screening.

Quantitative Differentiation of 2-(3-Nitrophenyl)-1H-imidazole Hydrochloride: A Comparative Evidence Guide for Scientific Procurement


Meta-Positional Isomerism Confers Distinct Physicochemical Properties Compared to Ortho and Para Analogs

The lipophilicity (LogP) and acid dissociation constant (pKa) of the core 2-(3-nitrophenyl)-1H-imidazole scaffold differ quantifiably from its 2-nitrophenyl (ortho) and 4-nitrophenyl (para) isomers. The 3-nitrophenyl isomer exhibits a LogP of 1.8195 and a pKa of 12.24 (predicted) [1]. In contrast, the 2-nitrophenyl isomer demonstrates a higher LogP of 2.5081 [2], while the 4-nitrophenyl isomer shares a LogP of 1.856 [3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Hydrochloride Salt Form Enhances Aqueous Solubility Compared to Free Base

The target compound is supplied as the hydrochloride salt, which improves aqueous solubility over the free base (2-(3-nitrophenyl)-1H-imidazole, CAS 13682-18-3). While quantitative solubility values for the salt are not publicly disclosed, vendor specifications and general principles of salt formation indicate enhanced water solubility, a critical factor for in vitro biological assays [1]. The free base is typically stored at room temperature away from moisture, whereas the hydrochloride salt offers improved handling characteristics and is suitable for direct use in aqueous buffer systems without the need for additional solubilization steps [2].

Pharmaceutical Formulation Aqueous Solubility Pre-formulation

Meta-Nitro Substituent Yields Inferior Corrosion Inhibition Efficacy Compared to Methoxy-Substituted Imidazoles in Mild Steel Protection

A study evaluating substituted imidazoles as corrosion inhibitors for mild steel in acidic media found that methoxy-substituted imidazoles outperformed nitro-substituted imidazoles. Specifically, 2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole (IM-1) demonstrated superior inhibition efficiency compared to nitro-substituted analogs [1]. The results were corroborated by density functional theory (DFT) and molecular dynamics (MD) simulations [2]. This evidence indicates that while the nitroimidazole scaffold can adsorb onto metal surfaces, the electron-withdrawing nitro group at the meta position reduces its electron-donating capacity, thereby diminishing its effectiveness as a corrosion inhibitor relative to electron-donating methoxy derivatives.

Corrosion Inhibition Materials Science Electrochemistry

Optimal Research and Industrial Application Scenarios for 2-(3-Nitrophenyl)-1H-imidazole Hydrochloride (CAS 1193389-94-4)


Medicinal Chemistry: SAR Studies Requiring Defined Lipophilicity (LogP = 1.82) and pKa (12.24)

The quantifiably distinct LogP of 1.8195 and pKa of 12.24 for the 2-(3-nitrophenyl)-1H-imidazole core make this compound an ideal candidate for structure-activity relationship (SAR) campaigns aimed at optimizing the pharmacokinetic profile of imidazole-based drug candidates [1]. Researchers seeking to modulate membrane permeability or reduce non-specific binding should select this meta-isomer over the more lipophilic ortho-isomer (LogP = 2.51).

Aqueous Biological Assays Requiring Reproducible Solubility

The hydrochloride salt form (CAS 1193389-94-4) is specifically recommended for in vitro assays conducted in aqueous buffer systems, including enzyme inhibition studies, cell-based assays, and microbiological susceptibility testing. The enhanced solubility of the salt over the free base minimizes the use of organic co-solvents, reducing the risk of solvent-induced artifacts and improving assay reproducibility .

Synthetic Chemistry: A Versatile Building Block for Heterocyclic Derivatization

The imidazole ring, activated by the electron-withdrawing meta-nitrophenyl group, serves as a reactive scaffold for further functionalization, including N-alkylation, arylation, and metal-catalyzed cross-coupling reactions. The hydrochloride salt is a convenient, stable starting material for the synthesis of more complex pharmacophores and functional materials .

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